molecular formula C9H8F4O2 B8427409 (4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

Cat. No. B8427409
M. Wt: 224.15 g/mol
InChI Key: BCUIXFIGXQLHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol is a useful research compound. Its molecular formula is C9H8F4O2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Fluoro-2-hydroxymethyl-5-trifluoromethyl-phenyl)-methanol

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

[4-fluoro-2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c10-8-2-6(4-15)5(3-14)1-7(8)9(11,12)13/h1-2,14-15H,3-4H2

InChI Key

BCUIXFIGXQLHML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 23.6 mmol LiAlH4 in 10 ml THF was added dropwise over 5 min a solution of 3.93 mmol 4-fluoro-5-trifluoromethyl-phthalic acid dimethyl ester in 5 ml THF. The mixture was stirred at room temperature for 2 h, and then heated at 50° C. for 20 min. The reaction mixture was quenched by dropwise addition of 8 ml ethyl acetate, stirred for a further 15 min at 50° C., then cooled to room temperature and acidified to pH 1 by dropwise addition of 5 M aq HCl. The mixture was then partitioned between ethyl acetate and brine and the organic phase was then separated, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by chromatography on silica gel (eluant: methanol/dichloromethane) to afford the title compound as a colourless oil (57% yield). MS (m/e): 283.1 ([M+OAc)]−, 100%), 223.1 ([M−H]−, 20%).
Quantity
23.6 mmol
Type
reactant
Reaction Step One
Name
4-fluoro-5-trifluoromethyl-phthalic acid dimethyl ester
Quantity
3.93 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.